(E)-N'-tosylbenzimidamide
Overview
Description
“N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” is a chemical compound with the molecular formula C14H14N2O2S . It is also known by other synonyms such as “(E)-N-tosylbenzimidamide” and "N-(AMINO-PHENYL-METHYLENE)-4-METHYL-BENZENESULFONAMIDE" . The molecular weight of this compound is 274.34 .
Molecular Structure Analysis
The molecular structure of “N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” consists of a benzenecarboximidamide group attached to a (4-methylphenyl)sulfonyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications
HIV-1 Research
N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives have shown potential in HIV-1 research. Studies have identified compounds within this category as potent inhibitors against HIV-1 strains, especially those carrying NNRTI-resistant mutations. These compounds, such as (2-methylphenyl)sulfonyl and (3-methylphenyl)sulfonyl derivatives, demonstrated low nanomolar concentration range potencies in acutely infected MT-4 cells (Silvestri et al., 2003).
Aromatic Polyimides
Research in the field of polymeric materials has utilized derivatives of N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. These derivatives have been polycondensed with various dianhydrides to create aromatic polyimides, characterized by high thermal stability and solubility in several solvents. These materials have potential applications in high-performance polymers due to their inherent viscosities and amorphous nature (Pal et al., 2005).
Coordination Chemistry
N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives have been synthesized for studies in coordination chemistry. These compounds have shown interesting reactivity patterns when interacting with metal centers, leading to the formation of complex structures. The molecular structure of these compounds has been determined using single X-ray diffraction studies, highlighting their potential in the design of new coordination complexes (Bermejo et al., 2000).
Organic Synthesis and Enzyme Inhibition
In organic chemistry, N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives have been synthesized for various applications, including as enzyme inhibitors. The compounds exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings are crucial for developing new pharmacological agents (Abbasi et al., 2019).
Green Chemistry Applications
Research has also explored the use of N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide derivatives in green chemistry applications. For example, one study demonstrated the use of ionic liquids containing derivatives of this compound for the efficient and eco-friendly synthesis of sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-7-9-13(10-8-11)19(17,18)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNSBYDAZHMIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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